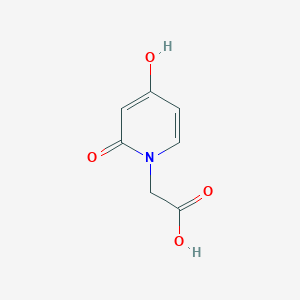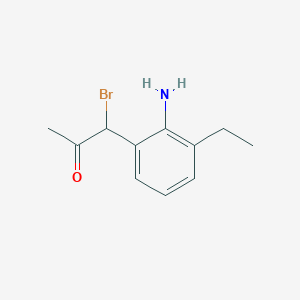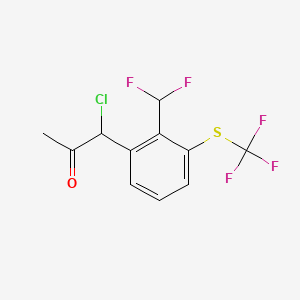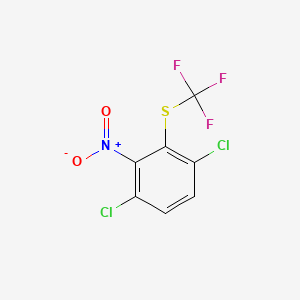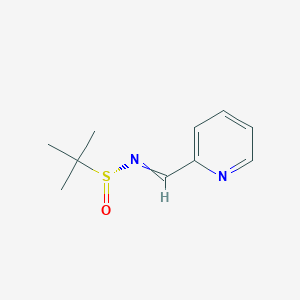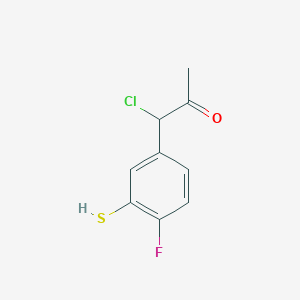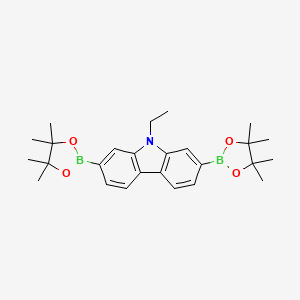
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, features boronate ester groups, which are often used in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions may target the boronate ester groups.
Substitution: The boronate ester groups make the compound suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced boronate ester derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The boronate ester groups make it useful in catalytic processes.
Biology
Fluorescent Probes: Carbazole derivatives are often used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole would depend on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The carbazole core may interact with various molecular targets in biological systems, potentially affecting cellular pathways.
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound without the ethyl and boronate ester groups.
2,7-Dibromo-9H-carbazole: A precursor used in the synthesis of the target compound.
9-Ethyl-9H-carbazole: Similar structure but lacks the boronate ester groups.
Uniqueness
The presence of both the ethyl group and the boronate ester groups makes 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole unique
特性
分子式 |
C26H35B2NO4 |
|---|---|
分子量 |
447.2 g/mol |
IUPAC名 |
9-ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C26H35B2NO4/c1-10-29-21-15-17(27-30-23(2,3)24(4,5)31-27)11-13-19(21)20-14-12-18(16-22(20)29)28-32-25(6,7)26(8,9)33-28/h11-16H,10H2,1-9H3 |
InChIキー |
MDPJJUHAQVINMD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)


